- Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof, World Intellectual Property Organization, , ,
Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
- FD1115
- (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
- (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
- N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
- [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
- AK327439
- IPSABLMEYFYEHS-QHCPKHFHSA-N
- SBB001753
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
- (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
- (S)-2-(N-Benzylprolyl)aminobenzophenone
- CS-0011031
- SCHEMBL601411
- (s)-n-benzylproline (2-benzoylphenyl)amide
- AKOS001756321
- DTXSID90359670
- 96293-17-3
- MFCD00145260
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- B5519
- WDA29317
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- DB-322111
- AS-10082
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
-
- MDL: MFCD00145260
- Inchi: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
- InChI Key: IPSABLMEYFYEHS-QHCPKHFHSA-N
- SMILES: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 384.18400
- Monoisotopic Mass: 385.191603
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 49.4
- Surface Charge: 1
Experimental Properties
- Color/Form: Not available
- Density: 1.1573 (rough estimate)
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 606°C at 760 mmHg
- Flash Point: 320.3±31.5 °C
- Refractive Index: 1.5500 (estimate)
- PSA: 49.41000
- LogP: 4.53160
- λmax: 240(MeOH)(lit.)
- Solubility: Not available
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: S24/25
- Storage Condition:Inert atmosphere,Room Temperature
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256012-1g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 5g |
$561 | 2021-08-04 | |
| Chemenu | CM256012-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 10g |
$898 | 2021-08-04 | |
| Ambeed | A266487-100mg |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 100mg |
$10.0 | 2025-04-14 | |
| Ambeed | A266487-250mg |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 250mg |
$12.0 | 2025-04-14 | |
| Ambeed | A266487-1g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 1g |
$22.0 | 2025-04-14 | |
| Ambeed | A266487-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 5g |
$76.0 | 2025-04-14 | |
| Ambeed | A266487-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 10g |
$134.0 | 2024-04-15 | |
| Ambeed | A266487-25g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 25g |
$304.0 | 2025-04-14 | |
| Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95%+ | 5g |
$*** | 2023-05-29 |
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Production Method
Production Method 1
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
Production Method 2
- Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary, European Journal of Organic Chemistry, 2003, (5), 869-877
Production Method 3
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
- Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015
Production Method 4
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
- The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853
Production Method 5
- Design, synthesis and testing of Beta-strand mimics as protease inhibitors, 2006, , ,
Production Method 6
1.2 Solvents: Dichloromethane ; overnight, 40 °C
- Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa, Chemistry - A European Journal, 2018, 24(36), 9136-9147
Production Method 7
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
- Direct Targeting of Rab-GTPase-Effector Interactions, Angewandte Chemie, 2014, 53(9), 2498-2503
Production Method 8
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804
Production Method 9
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804
Production Method 10
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
- Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids, Journal of Organic Chemistry, 2003, 68(18), 7104-7107
Production Method 11
- Simple method for synthesizing chiral amino acids, China, , ,
Production Method 12
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
- A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives, Tetrahedron, 2019, 75(36),
Production Method 13
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
- Preparation of triazole-containing peptidomimetic macrocyclic compounds, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
- Disubstituted amino acids and methods of preparation and use thereof, World Intellectual Property Organization, , ,
Production Method 15
1.2 Solvents: Dichloromethane
- Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids, Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252
Production Method 16
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid, Journal of Organic Chemistry, 2011, 76(6), 1513-1520
Production Method 17
- Preparation of L-theanine by chemical method, China, , ,
Production Method 18
1.2 -30 °C; 10 h, rt
- Preparation of novel cyclic boronate inhibitors of HCV replication, World Intellectual Property Organization, , ,
Production Method 19
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508
Production Method 20
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287
Production Method 21
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
- Synthesis of Chiral Spin-Labeled Amino Acids, Organic Letters, 2019, 21(24), 10149-10153
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials
- (2S)-1-benzylpyrrolidine-2-carboxylic acid
- (SP-4-4)-[N-Ethyl-N2-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-κN]carbonyl]amino-κN]phenyl]methylene]-L-glutaminato(2-)-κN2,κO1]nickel
- N-Benzyl-(S)-proline Hydrochloride
- (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- 2-Aminobenzophenone
- N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-, hydrochloride (1:1), (2S)-
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Suppliers
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 96293-17-3, commonly referred to as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrrolidine ring with benzoyl and benzyl substituents, making it a valuable subject for both academic research and industrial applications.
Pyrrolidine derivatives have long been studied for their potential in drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The benzoyl group attached to the phenyl ring in this compound adds an additional layer of complexity, enhancing its potential as a ligand or receptor antagonist. Recent studies have highlighted the importance of such structures in modulating enzyme activity and cellular signaling pathways.
The benzyl group present in the molecule further contributes to its hydrophobicity, which is crucial for its solubility and bioavailability. This feature makes it particularly interesting for researchers exploring drug delivery systems and targeted therapy. The stereochemistry of the compound, denoted by the (S) configuration, plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this compound is no exception.
Recent advancements in computational chemistry have enabled researchers to model the interactions of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with various biomolecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind effectively to serine proteases, making it a promising candidate for anti-inflammatory and anticoagulant therapies.
In addition to its enzymatic interactions, the compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug development. Its ability to influence these receptors could pave the way for novel treatments in neurodegenerative diseases and cardiovascular disorders. However, further experimental validation is required to confirm these theoretical predictions.
The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This highlights the importance of green chemistry principles in contemporary pharmaceutical manufacturing.
From an environmental standpoint, the compound's degradation pathways are currently under investigation. Understanding its persistence in different ecosystems is crucial for assessing its ecological impact and ensuring sustainable practices in its production and disposal.
In conclusion, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide represents a fascinating intersection of organic chemistry and pharmacology. Its complex structure, coupled with promising biological activity, positions it as a valuable tool in both research and therapeutic development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery.
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